2-(3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid
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Overview
Description
2-(3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid is a heterocyclic compound that features a pyrazole ring fused with a benzenesulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethyl-1H-pyrazole-5-carboxylic acid with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-(3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethyl-1H-pyrazole-5-carboxylic acid
- Benzenesulfonic acid
- 2-(3,4-Dimethyl-1H-pyrazol-1-yl)benzenesulfonic acid
Uniqueness
2-(3,4-Dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid is unique due to the presence of both a pyrazole ring and a benzenesulfonic acid group, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields .
Properties
CAS No. |
99595-95-6 |
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Molecular Formula |
C11H12N2O4S |
Molecular Weight |
268.29 g/mol |
IUPAC Name |
2-(3,4-dimethyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid |
InChI |
InChI=1S/C11H12N2O4S/c1-7-8(2)12-13(11(7)14)9-5-3-4-6-10(9)18(15,16)17/h3-7H,1-2H3,(H,15,16,17) |
InChI Key |
BZLJBHZGIIPRGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=NN(C1=O)C2=CC=CC=C2S(=O)(=O)O)C |
Origin of Product |
United States |
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